4-fluoro-N-(furan-2-ylmethyl)-2-methylaniline
Description
Properties
IUPAC Name |
4-fluoro-N-(furan-2-ylmethyl)-2-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c1-9-7-10(13)4-5-12(9)14-8-11-3-2-6-15-11/h2-7,14H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYDRJROPUTKBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(furan-2-ylmethyl)-2-methylaniline typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-methylaniline and furan-2-carbaldehyde.
Reaction: The primary reaction involves the condensation of 4-fluoro-2-methylaniline with furan-2-carbaldehyde in the presence of a suitable catalyst, such as an acid or base.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated purification systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(furan-2-ylmethyl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom and furan ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-fluoro-N-(furan-2-ylmethyl)-2-methylaniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.
Materials Science: It is explored for its use in the development of novel materials with unique properties.
Chemical Biology: The compound is used in chemical biology research to study its interactions with biological molecules and pathways.
Industrial Applications: It is investigated for its potential use in various industrial processes and products.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(furan-2-ylmethyl)-2-methylaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
4-Chloro-N-(furan-2-ylmethyl)aniline (CAS: 33829-87-7)
- Molecular Formula: C₁₁H₁₀ClNO
- Molecular Weight : 207.66 g/mol
- Key Differences : Replaces the 4-fluoro and 2-methyl groups with a 4-chloro substituent and lacks the methyl group on the aniline ring.
- Physicochemical Impact : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may increase lipophilicity and alter electronic effects on the aromatic ring .
3-Chloro-N-(furan-2-ylmethyl)-2-methylaniline (CAS: 1019535-45-5)
N-(Furan-2-ylmethyl)-4-methylaniline (CAS: 3139-27-3)
- Molecular Formula: C₁₂H₁₃NO
- Molecular Weight : 187.24 g/mol
- Key Differences : Lacks halogenation but includes a 4-methyl group on the aniline ring.
- Applications : The absence of halogens may reduce electronic effects, making it less reactive in cross-coupling reactions .
Halogenation and Positional Isomerism
| Compound Name | CAS Number | Molecular Formula | Halogen (Position) | Methyl Group (Position) | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| 4-Fluoro-N-(furan-2-ylmethyl)-2-methylaniline | 418785-68-9 | C₁₂H₁₂FNO | F (4) | 2 | 205.23 |
| 4-Chloro-N-(furan-2-ylmethyl)aniline | 33829-87-7 | C₁₁H₁₀ClNO | Cl (4) | None | 207.66 |
| 3-Fluoro-N-(furan-2-ylmethyl)aniline | Not Provided | C₁₁H₁₀FNO | F (3) | None | 191.20 (estimated) |
| 3-Chloro-N-(furan-2-ylmethyl)-2-methylaniline | 1019535-45-5 | C₁₂H₁₂ClNO | Cl (3) | 2 | 221.68 |
Key Observations :
Chlorine, being less electronegative but more polarizable, may favor different reaction pathways .
Methyl Group Impact : The 2-methyl group in the target compound introduces steric hindrance, which could reduce rotational freedom and influence crystal packing or binding interactions .
Biological Activity
4-fluoro-N-(furan-2-ylmethyl)-2-methylaniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
| Feature | Details |
|---|---|
| Molecular Formula | C12H12F N O |
| Molecular Weight | 205.23 g/mol |
| Key Functional Groups | Fluorine, furan ring |
The presence of a fluorine atom enhances lipophilicity, potentially improving binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Molecular Targets : The compound may interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways such as signal transduction and metabolic processes.
- Enzyme Inhibition : It is believed to inhibit certain enzymes involved in cancer cell proliferation, which is crucial for its potential therapeutic applications.
- Receptor Modulation : The compound may also modulate receptor activities that are vital for cell survival and apoptosis.
Biological Activity
Research has demonstrated several aspects of the biological activity of this compound:
- Cell Viability Assays : Studies indicate that treatment with this compound can significantly reduce cell viability in various cancer cell lines, including MCF7 cells. Flow cytometry analyses have shown increased apoptosis rates following treatment.
- Mechanistic Insights : The furan ring's presence is critical for binding interactions with target proteins, enhancing the compound's efficacy as a drug candidate. Variations in substituent positions significantly affect biological activity; for instance, compounds with bromine substitutions exhibited broader spectra of activity compared to those with fluorine.
- Comparative Analysis : A comparative study revealed that structural modifications can lead to different biological effects. For example, analogs with different halogen substitutions showed variations in enzyme inhibition profiles and antiproliferative activities.
Case Studies
Several case studies have evaluated the biological activity of this compound:
- Anticancer Activity : One study reported that the compound exhibited significant antiproliferative effects against glioblastoma cell lines, indicating its potential as a chemotherapeutic agent .
- Mechanism Exploration : Another investigation focused on the compound's ability to inhibit specific RNA demethylases, showing promise in modulating gene expression relevant to tumor progression .
Q & A
Q. What are the optimal synthetic routes for preparing 4-fluoro-N-(furan-2-ylmethyl)-2-methylaniline with high purity?
- Methodological Answer : A two-step approach is commonly employed:
Intermediate Synthesis : React 4-fluoro-2-methylaniline with furfuryl bromide via nucleophilic substitution. Use potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at 80–100°C for 6–12 hours to facilitate N-alkylation .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. Yield optimization (typically 65–75%) requires careful control of stoichiometry (1:1.2 molar ratio of aniline to alkylating agent) .
- Key Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 90°C | 70 | 92% |
| 2 | Column Chromatography | 68 | >99% |
Q. What spectroscopic techniques are recommended for structural characterization?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using deuterated chloroform (CDCl₃). Key signals:
- Furan protons : δ 6.2–6.4 ppm (multiplet, furan ring) .
- Aromatic protons : δ 6.8–7.1 ppm (split due to fluorine coupling) .
- ¹⁹F NMR : Single peak near δ -115 ppm (C-4 fluorine) .
- FTIR : Confirm N–H stretch (3350–3400 cm⁻¹) and C–F vibration (1220–1250 cm⁻¹) .
- HRMS : Exact mass calculated for C₁₂H₁₂FNO: 205.0878 (M+H⁺) .
Advanced Research Questions
Q. How do electronic effects of the fluorine and furan substituents influence reactivity in electrophilic aromatic substitution (EAS)?
- Methodological Answer :
- Computational Modeling : Use density functional theory (DFT) to calculate electron density maps. The C-4 fluorine exerts a strong electron-withdrawing effect (-I), directing EAS to the C-5 position (ortho to fluorine). The furan’s electron-donating nature (+M) further activates the aniline ring .
- Experimental Validation : Nitration (HNO₃/H₂SO₄) at 0°C predominantly yields the 5-nitro derivative (85% regioselectivity). LC-MS tracks byproducts (e.g., 3-nitro isomer, <5%) .
Q. What strategies mitigate competing side reactions during N-alkylation?
- Methodological Answer :
- Side Reactions : Over-alkylation (di-substitution) and oxidation of the aniline to nitroso derivatives.
- Mitigation :
Temperature Control : Maintain reaction temperature <100°C to suppress oxidation .
Catalytic Additives : Add 1–2 mol% tetrabutylammonium iodide (TBAI) to enhance alkylation efficiency, reducing reaction time by 30% .
Inert Atmosphere : Use nitrogen/argon to prevent oxidative degradation .
- Design of Experiments (DoE) : A factorial design (variables: temperature, base concentration, solvent volume) identifies optimal conditions (e.g., 85°C, 1.5 eq. K₂CO₃) to maximize mono-alkylation .
Q. How can computational methods predict the compound’s solubility and partition coefficient (log P)?
- Methodological Answer :
- Software Tools : Use Schrödinger’s QikProp or ACD/Percepta. Predicted log P = 2.8 ± 0.3 (experimental log P = 2.6 via shake-flask method) .
- Solubility : Molecular dynamics simulations (e.g., GROMACS) in water/octanol systems correlate with experimental data (water solubility: 0.12 mg/mL at 25°C) .
Biological Research Questions
Q. What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Kinase Profiling : Use a kinase selectivity panel (e.g., Eurofins KinaseProfiler). Test at 10 µM concentration; measure IC₅₀ for hits (e.g., JAK2, EGFR).
- Cellular Assays : MTT viability assays in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM). Synergistic studies with cisplatin (CI values <1 indicate synergy) .
Q. How can metabolomic studies identify degradation pathways in hepatic microsomes?
- Methodological Answer :
- Incubation : Use human liver microsomes (HLM) with NADPH regeneration system. Analyze time points (0–120 min) via LC-QTOF-MS.
- Metabolite Identification : Major Phase I metabolites include hydroxylation at the furan ring (m/z 221.0821) and N-dealkylation (m/z 139.0427) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields (65–75% vs. 50–60%)?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
